molecular formula C16H13ClO3S B12513698 3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one CAS No. 819792-62-6

3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one

Cat. No.: B12513698
CAS No.: 819792-62-6
M. Wt: 320.8 g/mol
InChI Key: PPTPCWNFPGGIJZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-(methanesulfonyl)acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds as follows:

  • Dissolve 3-chlorobenzaldehyde and 4-(methanesulfonyl)acetophenone in ethanol.
  • Add a catalytic amount of sodium hydroxide or potassium hydroxide to the mixture.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and acidify with hydrochloric acid.
  • Filter the precipitated product and recrystallize from ethanol to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
  • 3-(3-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
  • 3-(3-Methylphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one

Uniqueness

Compared to its analogs, 3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one exhibits unique chemical reactivity and biological activity due to the presence of the chlorine atom. The electron-withdrawing effect of the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

819792-62-6

Molecular Formula

C16H13ClO3S

Molecular Weight

320.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13ClO3S/c1-21(19,20)15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11H,1H3

InChI Key

PPTPCWNFPGGIJZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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